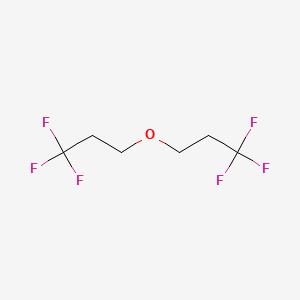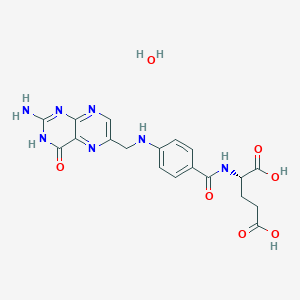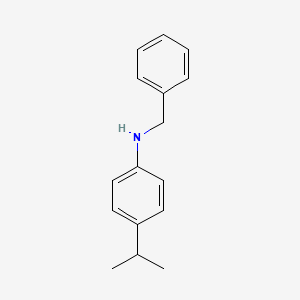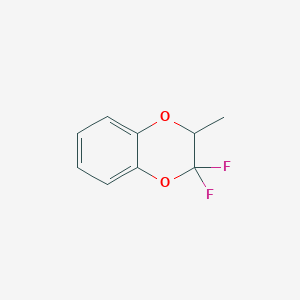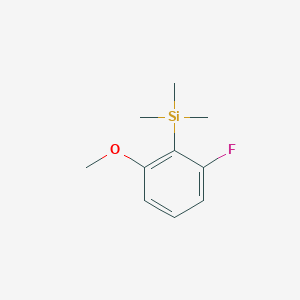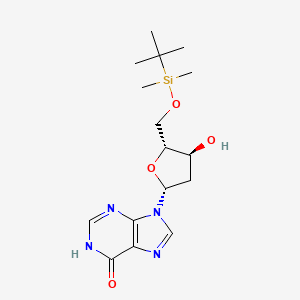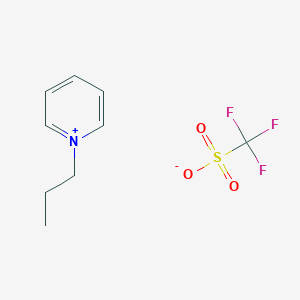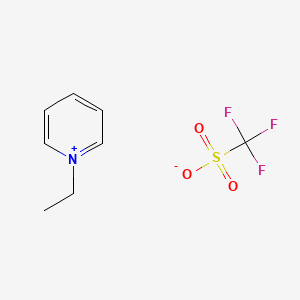
N-(3-Phenylsalicylidene)-4-iodoaniline
Vue d'ensemble
Description
N-(3-Phenylsalicylidene)-4-iodoaniline, also known as NPSI, is a phenylsalicylidene-containing organic compound that has a wide range of applications in scientific research. NPSI is a versatile compound that has been used in a variety of fields such as biochemistry, biophysics, and drug delivery. It has been used as a model compound for studying protein-ligand interactions and for the synthesis of novel drugs. It is also used in the study of biocatalysis and enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline is not fully understood. It is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This compound is also believed to interact with small molecules through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have anti-cancer properties and to be a potential therapeutic agent for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Phenylsalicylidene)-4-iodoaniline has several advantages for lab experiments. It is a stable compound that is easy to synthesize and is non-toxic. It is also a versatile compound that can be used in a variety of experiments. However, it has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of this compound.
Orientations Futures
N-(3-Phenylsalicylidene)-4-iodoaniline has a wide range of potential applications in the future. It could be used to develop new drugs and drug delivery systems. It could also be used to study the structure and function of proteins and enzymes. In addition, it could be used to study the interactions between proteins and small molecules. This compound could also be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new biocatalysts and enzyme-catalyzed reactions.
Applications De Recherche Scientifique
N-(3-Phenylsalicylidene)-4-iodoaniline has been widely used in a variety of scientific research fields. It has been used in the study of protein-ligand interactions, enzyme-catalyzed reactions, and drug delivery. It has also been used in the study of biocatalysis, biochemistry, and biophysics. This compound has been used to study the interactions between proteins and small molecules, and it has been used to study the structure and function of enzymes. It has also been used to study the structure and function of drug delivery systems.
Propriétés
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOSAAODSFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)


